![molecular formula C25H21N3O7S B12003933 ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609795-94-0](/img/structure/B12003933.png)
ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of thiazolopyrimidines.
- The compound’s structure consists of a thiazolopyrimidine core with an ethyl ester group at one end and a nitrobenzylidene moiety at the other.
- Thiazolopyrimidines have diverse biological activities, making this compound intriguing for further exploration.
準備方法
Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the condensation of appropriate precursors.
Reaction Conditions: The reaction typically occurs under mild conditions, using suitable catalysts and solvents.
Industrial Production: While I don’t have specific industrial methods, research labs often synthesize this compound on a smaller scale.
化学反応の分析
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and starting materials.
科学的研究の応用
Biology: Its bioactivity may be explored, especially in drug discovery.
Medicine: Investigate its potential as a therapeutic agent (e.g., antimicrobial, anticancer).
Industry: It could serve as a precursor for other compounds or materials.
作用機序
- Unfortunately, detailed information about the mechanism of action for this specific compound is scarce. Further research is needed.
- Molecular targets and pathways remain to be elucidated.
類似化合物との比較
Uniqueness: This compound’s thiazolopyrimidine scaffold sets it apart.
Similar Compounds: While I don’t have an exhaustive list, related compounds include other thiazolopyrimidines and nitrobenzylidene derivatives.
Remember that this compound’s full potential lies in ongoing research and exploration
特性
CAS番号 |
609795-94-0 |
|---|---|
分子式 |
C25H21N3O7S |
分子量 |
507.5 g/mol |
IUPAC名 |
ethyl (2E)-5-(4-methoxycarbonylphenyl)-7-methyl-2-[(2-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21N3O7S/c1-4-35-24(31)20-14(2)26-25-27(21(20)15-9-11-16(12-10-15)23(30)34-3)22(29)19(36-25)13-17-7-5-6-8-18(17)28(32)33/h5-13,21H,4H2,1-3H3/b19-13+ |
InChIキー |
SCPNQIVSYINRIW-CPNJWEJPSA-N |
異性体SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)/C(=C\C4=CC=CC=C4[N+](=O)[O-])/S2)C |
正規SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)C(=CC4=CC=CC=C4[N+](=O)[O-])S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine,(8-Deschloro Alprazolam)](/img/structure/B12003861.png)
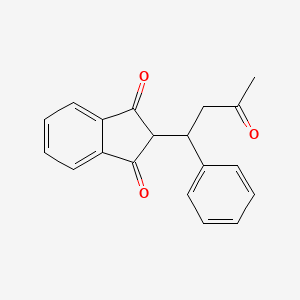
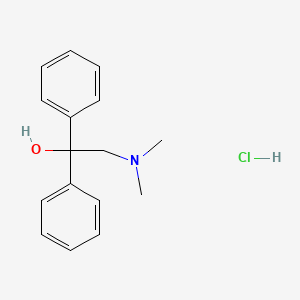
![N'-[(E)-biphenyl-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12003876.png)
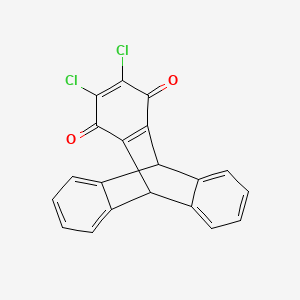


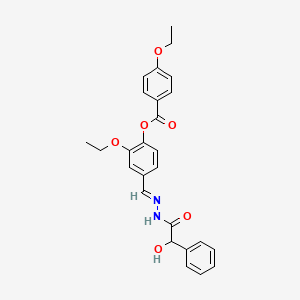
![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-(1-naphthyl)acetamide](/img/structure/B12003907.png)
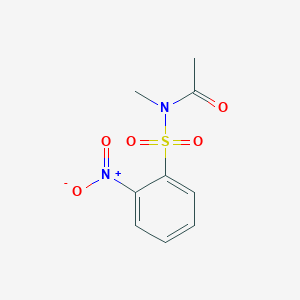

![(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003940.png)

![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12003950.png)
